![molecular formula C11H15NO2S2 B2643538 N-[(1-Thiophen-3-ylcyclopropyl)methyl]cyclopropanesulfonamide CAS No. 2415563-35-6](/img/structure/B2643538.png)
N-[(1-Thiophen-3-ylcyclopropyl)methyl]cyclopropanesulfonamide
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Overview
Description
N-[(1-Thiophen-3-ylcyclopropyl)methyl]cyclopropanesulfonamide is an organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CP-544326 and has been studied extensively for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of CP-544326 is not fully understood. However, studies have shown that it inhibits the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation and nociception. By inhibiting PDE4, CP-544326 reduces the levels of inflammatory mediators and reduces pain.
Biochemical and Physiological Effects:
CP-544326 has been shown to have potent anti-inflammatory and antinociceptive effects. In animal studies, CP-544326 reduced the levels of inflammatory mediators and reduced pain. Additionally, CP-544326 has been shown to have a favorable pharmacokinetic profile, making it a promising candidate for drug development.
Advantages and Limitations for Lab Experiments
One of the advantages of CP-544326 is its potent anti-inflammatory and antinociceptive effects. This makes it a promising candidate for the treatment of various inflammatory diseases. However, one of the limitations of CP-544326 is its limited solubility in water, which can make it challenging to administer in vivo.
Future Directions
There are several future directions for research on CP-544326. One potential area of research is the development of novel formulations that improve the solubility and bioavailability of CP-544326. Additionally, further studies are needed to fully understand the mechanism of action of CP-544326 and its potential applications in various fields, including drug development and basic research. Finally, studies are needed to evaluate the safety and efficacy of CP-544326 in humans.
Synthesis Methods
The synthesis of CP-544326 involves the reaction of 1-chloro-3-thiophenylcyclopropane with sodium sulfonamide in the presence of a base. This reaction results in the formation of N-[(1-Thiophen-3-ylcyclopropyl)methyl]cyclopropanesulfonamide.
Scientific Research Applications
CP-544326 has been extensively studied for its potential applications in various fields. One of the primary areas of research is its use as a potential drug candidate. Studies have shown that CP-544326 has potent anti-inflammatory and antinociceptive effects, making it a promising candidate for the treatment of various inflammatory diseases.
properties
IUPAC Name |
N-[(1-thiophen-3-ylcyclopropyl)methyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S2/c13-16(14,10-1-2-10)12-8-11(4-5-11)9-3-6-15-7-9/h3,6-7,10,12H,1-2,4-5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMJBFSYSNIERP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCC2(CC2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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